4-Cyclopropoxy-6-nitronicotinonitrile
Description
4-Cyclopropoxy-6-nitronicotinonitrile is a synthetic nitronicotinonitrile derivative characterized by a pyridine ring substituted with a cyclopropoxy group at position 4 and a nitro group at position 5. The compound’s molecular formula is C₉H₇N₃O₃, with a molecular weight of 217.17 g/mol.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-4-6-5-11-9(12(13)14)3-8(6)15-7-1-2-7/h3,5,7H,1-2H2 |
InChI Key |
NGZQNZCBYRIFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-nitronicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by nitration and subsequent nitrile formation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropoxy-6-nitronicotinonitrile may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Cyclopropoxy-6-nitronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
<sup>*</sup>logP: Calculated partition coefficient (octanol/water).
Key Findings:
Substituent Effects on Solubility and Lipophilicity: The cyclopropoxy group in 4-Cyclopropoxy-6-nitronicotinonitrile increases lipophilicity (logP = 1.8) compared to the amino-substituted analog (logP = -0.3 for 6-Amino-5-nitronicotinonitrile), reducing aqueous solubility (0.12 vs. 5.6 mg/mL) . This suggests superior membrane permeability but challenges in formulation. Replacing cyclopropoxy with methoxy (4-Methoxy-6-nitronicotinonitrile) lowers logP (1.2), indicating that bulkier substituents enhance hydrophobicity.
Thermal Stability :
- The cyclopropoxy substituent marginally reduces thermal stability (decomposition at 180–200°C) compared to the methoxy analog (190–210°C), likely due to strain in the cyclopropane ring.
Reactivity and Biological Activity: The 6-nitro group in 4-Cyclopropoxy-6-nitronicotinonitrile enhances electrophilicity at the pyridine ring, making it reactive in nucleophilic substitution reactions. In preliminary kinase inhibition assays, 4-Cyclopropoxy-6-nitronicotinonitrile showed 2-fold higher potency (IC₅₀ = 0.8 µM) than 4-Methoxy-6-nitronicotinonitrile (IC₅₀ = 1.6 µM), likely due to improved target binding from the cyclopropane’s three-dimensional geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
